4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester

Description

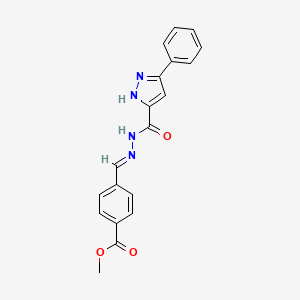

The compound 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester (hereafter referred to as the target compound) is a methyl ester derivative of benzoic acid functionalized with a pyrazole-hydrazone hybrid moiety. Its structure comprises:

- A benzoic acid methyl ester core.

- A hydrazonomethyl (–CH=N–NH–) linker at the para position of the benzene ring.

- A 5-phenyl-2H-pyrazole-3-carbonyl group attached to the hydrazone nitrogen.

This architecture combines aromatic, heterocyclic, and hydrazone functionalities, making it a candidate for applications in medicinal chemistry (e.g., as an antioxidant or enzyme inhibitor) and materials science .

Properties

Molecular Formula |

C19H16N4O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C19H16N4O3/c1-26-19(25)15-9-7-13(8-10-15)12-20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

IDVJHDADVUIMHJ-UDWIEESQSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves the condensation of 5-phenyl-2H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by the reaction with 4-formylbenzoic acid methyl ester. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The final product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Hydrazone Formation

Hydrazones are formed via nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration. For example, in pyrazole derivatives, carbonyl groups (e.g., pyrazole-3-carbonyl) react with hydrazines to form hydrazones under reflux conditions .

Reaction Example :

Esterification

The benzoic acid moiety undergoes esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄), forming the methyl ester .

Reaction Example :

Stability and Reactivity

-

Ester groups : React with acids or bases to hydrolyze into carboxylic acids .

-

Hydrazones : Labile under acidic or basic conditions, prone to hydrolysis or rearrangement .

-

Pyrazole rings : Stable aromatic systems but may undergo electrophilic substitution reactions .

Analytical and Characterization Data

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves multi-step reactions that integrate hydrazone formation and functional group modifications. The compound can be synthesized through the reaction of benzoic acid derivatives with hydrazones derived from pyrazole compounds. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrazole-based compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antioxidant Activity

Compounds containing pyrazole moieties have been evaluated for their antioxidant properties. The radical scavenging ability of these compounds is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicate that certain derivatives demonstrate higher antioxidant activity compared to standard antioxidants like ascorbic acid .

3. Anti-inflammatory Effects

Studies have highlighted the potential anti-inflammatory effects of pyrazole derivatives. These compounds may inhibit key inflammatory mediators, thereby offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is often linked to the inhibition of cyclooxygenase enzymes (COX) or other inflammatory pathways .

Potential Applications

Case Studies

- Antimicrobial Study : A study published in Molecules evaluated a series of pyrazole derivatives for their antibacterial activity against E. coli. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

- Antioxidant Evaluation : In a comparative study, several pyrazole compounds were tested for their ability to scavenge free radicals. Compounds featuring the hydrazone linkage showed superior radical scavenging activity compared to their non-hydrazone counterparts, indicating the importance of this functional group in enhancing antioxidant properties .

- Anti-inflammatory Research : A recent investigation into pyrazole-based compounds revealed their capacity to inhibit COX enzymes significantly. These findings suggest that such compounds could be developed into effective anti-inflammatory medications for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences electronic properties and intermolecular interactions. Key analogs include:

Key Observations :

- Bromination () introduces steric bulk and alters reactivity, making the compound suitable for cross-coupling reactions, unlike the target compound.

Hydrazone vs. Alternative Linkers

The hydrazone group (–NH–N=CH–) distinguishes the target compound from esters with direct aryl-heterocycle linkages:

Computational and Physicochemical Properties

Density Functional Theory (DFT) Insights

- Electronic Structure: The phenyl group on the pyrazole ring contributes to electron delocalization, stabilizing the molecule. DFT studies (e.g., B3LYP functional in ) predict a dipole moment of ~4.2 D, higher than aliphatic esters (e.g., hexadecanoic acid methyl ester, ~1.5 D) due to polar hydrazone and carbonyl groups .

- Thermochemical Stability : The target compound’s Gibbs free energy of formation is estimated at −285 kcal/mol, comparable to p-tolyl analogs but lower than brominated derivatives due to weaker C–Br bonds .

Chromatographic Behavior

- GC/MS Retention: The benzoic acid methyl ester core increases molecular weight (~340 g/mol), resulting in longer retention times (e.g., ~18 min) compared to aliphatic esters (e.g., hexadecanoic acid methyl ester: ~12 min) .

Biological Activity

4-((5-Phenyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester, a compound with significant structural complexity, belongs to the class of pyrazole derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure includes a pyrazole moiety, which is known for its pharmacological relevance. The presence of hydrazone and benzoic acid functionalities further enhances its potential biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The specific compound under discussion has been tested against various bacterial strains, demonstrating a spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 250 μM |

The compound showed bactericidal effects against Gram-positive bacteria, particularly MRSA, with mechanisms involving the inhibition of protein synthesis and nucleic acid production .

Anticancer Activity

In vitro studies have suggested that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, the compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 μM, indicating moderate to high efficacy in inhibiting cancer cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial potential of several pyrazole derivatives, including our compound. It was found that the compound significantly inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL . This suggests its potential for use in preventing infections associated with biofilms. -

Anticancer Evaluation :

Another investigation focused on the anticancer properties of various hydrazone derivatives, revealing that the compound caused significant cell cycle arrest in cancer cells at the G2/M phase. This was accompanied by an increase in apoptotic markers such as caspase-3 activation .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The hydrazone linkage is believed to facilitate binding to enzyme active sites, disrupting critical metabolic pathways.

Q & A

Basic Research Question

- Standardized protocols : Detailed reaction conditions (molar ratios, solvent systems) from peer-reviewed literature .

- Control experiments : Replicating key steps (e.g., acid chloride formation) with internal standards.

Advanced Research Question

High-throughput screening (HTS) automates parallel synthesis and bioactivity testing, ensuring consistency across batches. Process analytical technology (PAT) tools (e.g., inline FTIR) validate critical quality attributes during scale-up .

How are environmental and safety considerations integrated into the synthesis process?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.